molecular formula C20H16N4O2S B2788847 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide CAS No. 1788679-71-9

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2788847
CAS No.: 1788679-71-9
M. Wt: 376.43
InChI Key: UODSWVLCSGMTFT-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a 4-oxo-3,4-dihydroquinazolin-3-yl core linked to a thiophene-substituted pyridinylmethyl group via an acetamide bridge. The thiophene-pyridine hybrid moiety may enhance binding affinity to biological targets due to its aromatic and heterocyclic nature, which promotes π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-19(11-24-13-23-18-4-2-1-3-17(18)20(24)26)22-9-14-7-16(10-21-8-14)15-5-6-27-12-15/h1-8,10,12-13H,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODSWVLCSGMTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of the Thiophene and Pyridine Rings: The thiophene and pyridine rings can be introduced through coupling reactions, such as Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled by linking the quinazolinone core with the thiophene-pyridine moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the quinazolinone core.

    Substitution: Substitution reactions might occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where quinazolinone derivatives have shown activity.

Medicine

Medicinal applications could include its use as an anti-cancer or anti-inflammatory agent, given the known activities of related compounds.

Industry

In industry, this compound might be used in the development of new materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Key Observations :

  • Core Structure Influence: The quinazolinone core in the target compound differs from the benzoxazolone in the Enamine analog. Benzoxazolones are bioisosteres of quinazolinones but may exhibit altered pharmacokinetics due to reduced planarity and hydrogen-bonding capacity .
  • However, the sulfanyl-linked arylidene groups in the Hindawi-derived analogs (e.g., 6a–o) introduce additional steric bulk and redox-sensitive moieties, which may enhance antimicrobial activity .
  • Synthetic Flexibility: The Knoevenagel condensation used for Hindawi’s analogs allows diversification of substituents, whereas the target compound’s synthesis route remains unspecified, limiting direct comparison .
Pharmacological and Physicochemical Properties
  • Solubility and Bioavailability: The thiophene-pyridine moiety in the target compound likely improves lipid solubility compared to the polar sulfanyl linker in Hindawi’s analogs. However, the benzoxazolone analog (Enamine) may exhibit lower solubility due to its rigid, non-planar structure .
  • Target Selectivity: Quinazolinones are known EGFR inhibitors, but substitution at the 3-position (e.g., phenyl in Hindawi’s compounds vs. thiophene-pyridine in the target) modulates selectivity. The absence of a sulfanyl group in the target compound may reduce off-target effects observed in sulfur-containing analogs .

Q & A

Q. What are the optimal synthetic routes for 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by coupling with the thiophene-pyridine moiety. Key steps include:

  • Quinazolinone formation : Cyclization of anthranilic acid derivatives under basic conditions (e.g., NaOH) .
  • Acetamide coupling : Thio- or amide-bond formation using reagents like 2-chloroacetamide derivatives in dry acetone with K₂CO₃ as a base .
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
    Methodological Tip : Monitor reaction progress via TLC and optimize temperature (60–80°C) to avoid side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95% .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify quinazolinone protons (δ 7.5–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .
    • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈N₄O₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory efficacy)?

  • Orthogonal assays : Compare results across multiple models (e.g., MTT assay for cytotoxicity vs. ELISA for cytokine inhibition) .
  • Structural analogs : Test derivatives with modified thiophene or pyridine groups to isolate pharmacophoric motifs .
  • Dose-response studies : Establish EC₅₀ values in different cell lines to identify context-dependent activity .

Q. What computational approaches are recommended for predicting target interactions?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or inflammatory targets (COX-2) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • ADMET prediction : Employ SwissADME to evaluate bioavailability and toxicity risks .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Key modifications :

    Modification Biological Impact Reference
    Thiophene → BenzothiopheneEnhanced anticancer activity
    Pyridine methylationImproved metabolic stability
    Acetamide → SulfonamideAltered target selectivity
  • Methodology : Synthesize 10–15 analogs, screen in parallel assays, and correlate substituents with IC₅₀ values .

Methodological Challenges

Q. What strategies mitigate degradation during long-term stability studies?

  • Storage conditions : Lyophilize and store at -80°C in argon atmosphere to prevent oxidation .
  • Buffered solutions : Use pH 7.4 PBS with 0.01% BSA to mimic physiological conditions .
  • Analytical validation : Perform forced degradation (heat/light/humidity) and track via UPLC-MS .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps .
  • Flow chemistry : Implement continuous-flow reactors to reduce reaction time from 24h to 2h .
  • Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate product with >90% recovery .

Data Interpretation and Reproducibility

Q. How should inconsistent pharmacokinetic data (e.g., bioavailability) be addressed?

  • In vivo vs. in vitro models : Compare murine oral bioavailability with Caco-2 cell permeability assays .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites that may affect absorption .

Q. What validation steps ensure reproducibility in target inhibition assays?

  • Positive controls : Include reference inhibitors (e.g., Imatinib for kinase assays) .
  • Blinded experiments : Perform triplicate runs by independent researchers to reduce bias .

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